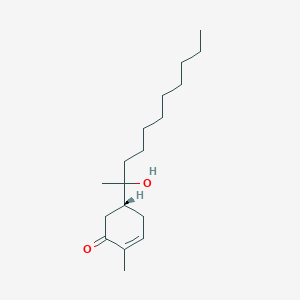
magnesium;butane;3-methanidylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;butane;3-methanidylheptane is a complex organometallic compound that combines magnesium with organic molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;3-methanidylheptane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture or oxygen. Common solvents used in this reaction include diethyl ether and tetrahydrofuran. The reaction conditions often require the use of an excess of magnesium and careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;butane;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halides typically produce organomagnesium halides, while reactions with acids can yield magnesium salts and hydrocarbons .
Aplicaciones Científicas De Investigación
Magnesium;butane;3-methanidylheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as lightweight alloys and high-performance batteries
Mecanismo De Acción
The mechanism of action of magnesium;butane;3-methanidylheptane involves its interaction with molecular targets through its organometallic bonds. These interactions can influence various biochemical pathways and cellular processes. For example, the compound’s ability to form stable complexes with other molecules makes it useful in catalysis and as a reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Grignard Reagents: Organomagnesium compounds formed by the reaction of magnesium with alkyl or aryl halides.
Magnesium Sulphate Complexes: These complexes share some chemical properties with magnesium;butane;3-methanidylheptane but differ in their specific applications and stability.
Uniqueness
This compound is unique due to its specific combination of magnesium with butane and 3-methanidylheptane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
214402-25-2 |
|---|---|
Fórmula molecular |
C12H26Mg |
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
magnesium;butane;3-methanidylheptane |
InChI |
InChI=1S/C8H17.C4H9.Mg/c1-4-6-7-8(3)5-2;1-3-4-2;/h8H,3-7H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 |
Clave InChI |
HNXATQOWAQCLMV-UHFFFAOYSA-N |
SMILES canónico |
CCC[CH2-].CCCCC([CH2-])CC.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



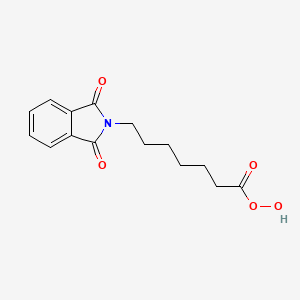
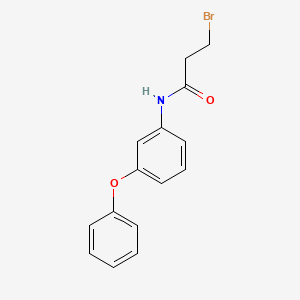
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
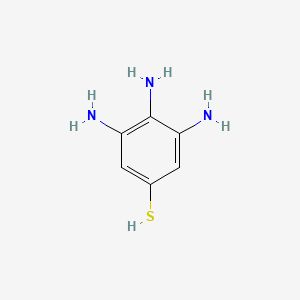
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
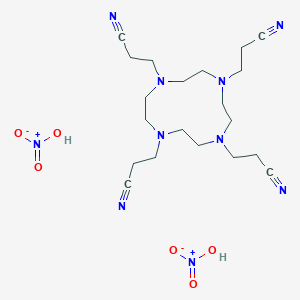

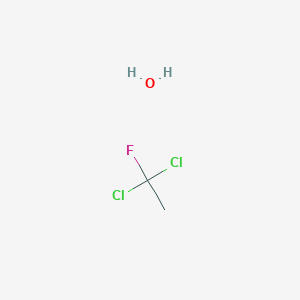
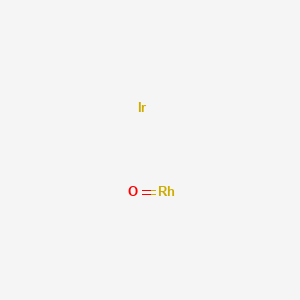
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
